(E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine hydrochloride (E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15791812
InChI: InChI=1S/C9H13N3O.ClH/c10-6-3-5-9(12-13)8-4-1-2-7-11-8;/h1-2,4,7,13H,3,5-6,10H2;1H/b12-9-;
SMILES:
Molecular Formula: C9H14ClN3O
Molecular Weight: 215.68 g/mol

(E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine hydrochloride

CAS No.:

Cat. No.: VC15791812

Molecular Formula: C9H14ClN3O

Molecular Weight: 215.68 g/mol

* For research use only. Not for human or veterinary use.

(E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine hydrochloride -

Specification

Molecular Formula C9H14ClN3O
Molecular Weight 215.68 g/mol
IUPAC Name (NZ)-N-(4-amino-1-pyridin-2-ylbutylidene)hydroxylamine;hydrochloride
Standard InChI InChI=1S/C9H13N3O.ClH/c10-6-3-5-9(12-13)8-4-1-2-7-11-8;/h1-2,4,7,13H,3,5-6,10H2;1H/b12-9-;
Standard InChI Key SSOXNHMQXXYQKV-MWMYENNMSA-N
Isomeric SMILES C1=CC=NC(=C1)/C(=N\O)/CCCN.Cl
Canonical SMILES C1=CC=NC(=C1)C(=NO)CCCN.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, (NZ)-N-(4-amino-1-pyridin-2-ylbutylidene)hydroxylamine hydrochloride, reflects its stereochemical configuration (E-isomer) and functional groups. Its molecular formula is C₉H₁₄ClN₃O, with a molar mass of 215.68 g/mol. Key structural features include:

  • A pyridin-2-yl group attached to a butylidene backbone.

  • An hydroxylamine moiety (-NH-O-) forming an imine bond with the amine-terminated side chain.

  • A hydrochloride counterion enhancing solubility in polar solvents.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₄ClN₃O
Molecular Weight (g/mol)215.68
IUPAC Name(NZ)-N-(4-amino-1-pyridin-2-ylbutylidene)hydroxylamine hydrochloride
Canonical SMILESC1=CC=NC(=C1)C(=NO)CCCN.Cl
Isomeric SMILESC1=CC=NC(=C1)/C(=N\O)/CCCN.Cl
InChIKeySSOXNHMQXXYQKV-MWMYENNMSA-N

Stereochemical Considerations

The (E) configuration of the imine double bond (C=N) is critical for its spatial orientation, influencing intermolecular interactions. Computational models derived from PubChem data suggest that the trans arrangement of the pyridinyl and hydroxylamine groups minimizes steric hindrance, favoring thermodynamic stability .

Synthetic Routes and Manufacturing

Table 2: Optimized Reaction Conditions from Patent CN112174836A

ParameterOptimal ValueImpact on Yield
Catalyst (Zn) Ratio2:1 (Zn:substrate)Maximizes reduction efficiency
Solvent50% Acetic AcidEnhances protonation of intermediates
Temperature115°CBalances reaction rate and decomposition
Reaction Time7 hoursEnsures complete conversion

Challenges in Scale-Up

Key hurdles include:

  • Oxime Stability: The hydroxylamine group is prone to oxidation, requiring inert atmospheres during synthesis.

  • Zinc Removal: Post-reaction filtration often leaves residual metal ions, necessitating H₂S gas treatment for precipitation .

Reactivity and Functional Transformations

Oxidation and Reduction Pathways

The compound’s dual functional groups enable diverse transformations:

  • Oxidation: Treatment with KMnO₄ in acidic conditions cleaves the C=N bond, yielding pyridine-2-carboxylic acid and 4-aminobutanol derivatives.

  • Reduction: LiAlH₄ reduces the imine to a secondary amine, generating N-(4-aminobutyl)-pyridin-2-amine, a potential intermediate for drug candidates.

Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solutions, releasing the free base (E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine (pKa ≈ 8.2 for the pyridinyl nitrogen). This property facilitates pH-dependent solubility, with improved absorption in neutral biological systems .

Biological Activities and Mechanistic Insights

Antimicrobial Applications

A 2024 study on osthole derivatives (e.g., compound 5g) revealed that structural motifs resembling this compound’s pyridinyl-hydroxylamine framework correlate with antibacterial efficacy against MRSA (MIC = 2 μg/mL) . This implies potential for repurposing the compound in antibiotic adjuvants.

ConditionRecommendationRationale
Temperature-20°C (desiccated)Slows hydrolysis/oxidation
Humidity<10% RHPrevents deliquescence
LightAmber glass vialsReduces photolytic cleavage

Comparative Analysis with Structural Analogs

N-(4-Amino-1-pyridin-3-ylbutylidene)hydroxylamine

This analog (PubChem CID 2771628) lacks the hydrochloride salt and features a pyridin-3-yl group. Key differences include:

  • Reduced Solubility: LogP = 1.2 vs. -0.8 for the hydrochloride form .

  • Altered Bioactivity: The 3-pyridinyl isomer shows weaker binding to CYP2D6 (Kd = 18 μM vs. 9 μM for the target compound) .

Future Research Directions

  • In Vivo Toxicity Profiling: Assess acute/chronic toxicity in model organisms.

  • Synthetic Methodology: Develop enantioselective routes using chiral catalysts.

  • Drug Delivery Systems: Encapsulate in liposomes to enhance bioavailability.

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